molecular formula C5H15NSi B3247353 (2-Aminoethyl)trimethylsilane CAS No. 18135-04-1

(2-Aminoethyl)trimethylsilane

Cat. No.: B3247353
CAS No.: 18135-04-1
M. Wt: 117.26 g/mol
InChI Key: NIBXVTMWHMMKGV-UHFFFAOYSA-N
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Description

(2-Aminoethyl)trimethylsilane is an organosilicon compound with the chemical formula C₅H₁₅NSi. It is characterized by the presence of a trimethylsilyl group attached to an ethylamine moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Aminoethyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with ethylenediamine under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{CH}_2\text{NH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: (2-Aminoethyl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Simpler amine derivatives.

    Substitution: Various substituted silanes.

Scientific Research Applications

(2-Aminoethyl)trimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)trimethylsilane involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, forming stable bonds with other molecules. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

  • (3-Aminopropyl)trimethoxysilane
  • (2-Aminoethyl)dimethylsilane
  • (2-Aminoethyl)triethoxysilane

Comparison: (2-Aminoethyl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. Compared to (3-Aminopropyl)trimethoxysilane, it has a shorter carbon chain, which can influence its reactivity and applications. The trimethylsilyl group also provides greater stability compared to the triethoxysilane derivatives.

Properties

IUPAC Name

2-trimethylsilylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NSi/c1-7(2,3)5-4-6/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBXVTMWHMMKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871279
Record name 2-(Trimethylsilyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18135-04-1
Record name 2-(Trimethylsilyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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